molecular formula C18H15NO4 B15277472 Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15277472
M. Wt: 309.3 g/mol
InChI Key: BNAYAAKONRQSIH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(4-phenoxyphenyl)isoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as:

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate

These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific phenoxyphenyl group, which may impart distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 5-(4-phenoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-21-18(20)16-12-17(23-19-16)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

BNAYAAKONRQSIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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